molecular formula C10H12ClF4NO2 B8223972 3-Fluoro-4-(trifluoromethoxy)-alpha-(methoxymethyl)benzylamine Hydrochloride

3-Fluoro-4-(trifluoromethoxy)-alpha-(methoxymethyl)benzylamine Hydrochloride

Cat. No.: B8223972
M. Wt: 289.65 g/mol
InChI Key: XWNDALYBMBNWNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-(trifluoromethoxy)-alpha-(methoxymethyl)benzylamine Hydrochloride (CAS: 325808-20-6) is a fluorinated benzylamine derivative characterized by a trifluoromethoxy group at the 4-position, a fluorine atom at the 3-position, and a methoxymethyl substituent at the alpha position of the benzylamine core. Its molecular formula is C₁₀H₁₁ClF₄NO₂ (including the hydrochloride salt), with a molecular weight of 296.65 g/mol . This compound is of interest in medicinal chemistry due to the electron-withdrawing effects of fluorine and trifluoromethoxy groups, which enhance metabolic stability and bioavailability.

Properties

IUPAC Name

1-[3-fluoro-4-(trifluoromethoxy)phenyl]-2-methoxyethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F4NO2.ClH/c1-16-5-8(15)6-2-3-9(7(11)4-6)17-10(12,13)14;/h2-4,8H,5,15H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWNDALYBMBNWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1=CC(=C(C=C1)OC(F)(F)F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Fluoro-4-(trifluoromethoxy)-alpha-(methoxymethyl)benzylamine hydrochloride (CAS: 1476730-29-6) is a chemical compound with potential biological activity due to its unique molecular structure. The presence of fluorine and trifluoromethoxy groups enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.

Molecular Characteristics

  • Molecular Formula : C10H12ClF4NO2
  • Molar Mass : 289.65 g/mol
  • Appearance : White to off-white solid
  • Purity : Typically ≥95% .

The biological activity of this compound is largely attributed to its ability to form hydrogen and halogen bonds, which enhance interactions with protein targets. The trifluoromethoxy group increases metabolic stability and lipid solubility, thereby improving membrane permeability and bioavailability .

Enzyme Inhibition

Research indicates that compounds with similar structural features exhibit significant inhibitory effects on various enzymes:

  • Cholinesterases : Compounds similar to 3-Fluoro-4-(trifluoromethoxy)-alpha-(methoxymethyl)benzylamine have shown moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, related compounds demonstrated IC50 values ranging from 10.4 μM to 24.3 μM for AChE inhibition .
  • Cyclooxygenase and Lipoxygenase : The compound may also exhibit inhibitory effects against cyclooxygenase (COX-2) and lipoxygenases (LOX-5 and LOX-15), which are crucial in inflammation pathways .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of similar compounds against cancer cell lines such as MCF-7 (breast cancer) and HEK293 (human embryonic kidney cells). These studies suggest that the presence of electron-withdrawing groups like trifluoromethyl enhances cytotoxicity, potentially leading to apoptosis in cancer cells .

Case Studies

  • Inhibition of Cholinesterases :
    • A study evaluated the activity of a series of fluorinated benzylamines against AChE and BChE, revealing that compounds with trifluoromethoxy substitutions showed improved inhibitory potency compared to their non-fluorinated counterparts.
  • Cytotoxicity Against Cancer Cells :
    • Another investigation focused on the cytotoxic effects of related benzylamine derivatives on MCF-7 cells, demonstrating that modifications in the aromatic ring significantly influenced cell viability, with some derivatives achieving IC50 values below 20 μM.

Data Table: Biological Activity Overview

Biological ActivityTarget Enzyme/Cell LineIC50 Value (μM)Reference
AChE InhibitionAcetylcholinesterase10.4 - 24.3
BChE InhibitionButyrylcholinesterase7.7 - 30.1
CytotoxicityMCF-7 Cell Line<20
COX-2 InhibitionCyclooxygenaseModerate
LOX InhibitionLipoxygenaseModerate

Scientific Research Applications

Medicinal Chemistry

3-Fluoro-4-(trifluoromethoxy)-alpha-(methoxymethyl)benzylamine hydrochloride is primarily explored for its potential therapeutic applications. The presence of fluorine atoms in the structure is known to enhance the pharmacokinetic properties of compounds, making them more effective as drug candidates.

Potential Therapeutic Areas:

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects on various cancer cell lines. For instance, in vitro studies have shown a dose-dependent reduction in cell viability in glioblastoma cells, suggesting its potential as an anticancer agent.
Concentration (µM)% Cell Viability
1085
2565
5045
10015

This data illustrates significant cytotoxic potential, warranting further investigation into its mechanisms of action and efficacy against other cancer types.

Antimicrobial Activity

Compounds with similar structural motifs have demonstrated antimicrobial properties. Research indicates that derivatives containing trifluoromethyl groups can exhibit enhanced activity against resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

CompoundMIC (µM)Activity Against
3-Fluoro-4-(trifluoromethoxy)-... HydrochlorideTBDTBD
N-[4-bromo-3-(trifluoromethyl)phenyl]-...0.16–0.68MRSA
Other derivatives9.75–12.0Mycobacterium tuberculosis

The specific mechanisms through which this compound exerts its antimicrobial effects remain to be elucidated but are likely related to its ability to penetrate bacterial membranes effectively.

Neurological Research

Given the structural characteristics of the compound, it may also play a role in neurological research. Compounds with similar fluorinated structures have been investigated for their ability to interact with neurotransmitter systems and modulate ion channel activity.

Case Studies and Research Findings

Several studies have highlighted the promising applications of this compound:

  • Cytotoxicity in Cancer Cell Lines : A detailed study focused on the effects of this compound on glioblastoma cells revealed significant cytotoxicity, suggesting its potential as a novel anticancer agent.
  • Antimicrobial Properties : Research has shown that derivatives of this compound exhibit significant antimicrobial activity against resistant strains, indicating potential for development into new antibiotic therapies.
  • Mechanistic Studies : Ongoing research is aimed at understanding the precise mechanisms by which this compound interacts with biological targets, particularly in cancer and infectious disease contexts.

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects: The trifluoromethoxy group (OCF₃) in the target compound and 886499-13-4 is strongly electron-withdrawing, enhancing resistance to oxidative metabolism compared to methoxy (OCH₃) or chloro (Cl) substituents .
  • Synthetic Accessibility :

    • Synthesis of the target compound likely involves reductive amination or Williamson ether reactions, as seen in analogous benzylamine syntheses . Introducing the methoxymethyl group requires additional steps compared to unsubstituted benzylamines.

Pharmacological and Physicochemical Properties

  • Lipophilicity : The trifluoromethoxy group increases lipophilicity (logP ~2.5–3.0), favoring blood-brain barrier penetration, while the methoxymethyl group may moderate this via polarity .
  • Metabolic Stability : Fluorine and trifluoromethoxy groups reduce metabolic degradation, as evidenced in studies of similar anticancer agents .

Anticancer Potential

Benzylamine derivatives, particularly those with trifluoromethoxy groups, have shown promise in anticancer research. For example, N-aryl-N′-benzylurea analogs demonstrated inhibitory activity against kinases and apoptosis induction . The target compound’s methoxymethyl group could enhance selectivity for specific cancer targets.

Commercial Availability

The target compound (CAS: 325808-20-6) is listed under catalog number SY180155 by suppliers such as Alfa Chemistry . Related compounds like 886499-13-4 are widely available from suppliers like Aladdin Scientific and JRD Fluorochemicals .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-Fluoro-4-(trifluoromethoxy)-alpha-(methoxymethyl)benzylamine Hydrochloride?

  • Methodology : Begin with the trifluoromethoxy-substituted benzyl alcohol precursor (CAS: 886498-99-3), which can be brominated to introduce a benzyl bromide intermediate (CAS: 886499-04-3). Subsequent nucleophilic substitution with methoxymethylamine, followed by HCl salt formation, yields the target compound. Use anhydrous acetonitrile as the solvent and potassium carbonate as a base to minimize side reactions .
  • Key Considerations : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) and purify intermediates via column chromatography. Ensure rigorous drying of solvents to avoid hydrolysis of the trifluoromethoxy group.

Q. How should researchers characterize the purity and structure of this compound?

  • Analytical Workflow :

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR are critical for confirming substituent positions and fluorine environments. The methoxymethyl group (-CH2OCH3\text{-CH}_2\text{OCH}_3) appears as a singlet at ~3.3 ppm in 1H^{1}\text{H} NMR, while the trifluoromethoxy group (-OCF3\text{-OCF}_3) shows a distinct 19F^{19}\text{F} peak at ~-55 ppm .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the exact mass of 257.02 g/mol (base compound) and 293.48 g/mol (hydrochloride salt) .
  • Melting Point : The hydrochloride salt typically melts between 249–254°C, consistent with analogous fluorinated benzylamine derivatives .

Q. What stability concerns arise during storage and handling?

  • Stability Profile : The hydrochloride salt is hygroscopic; store under inert gas (argon) at –20°C in amber vials. Avoid prolonged exposure to light, as the trifluoromethoxy group may degrade under UV radiation. Conduct accelerated stability studies (40°C/75% RH for 14 days) to assess decomposition pathways .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for introducing the methoxymethyl group?

  • Approach : Use density functional theory (DFT) to calculate transition-state energies for the nucleophilic substitution step. Focus on solvent effects (e.g., acetonitrile vs. DMF) and steric hindrance from the trifluoromethoxy group. Experimental validation via kinetic studies (e.g., varying temperature from 0°C to 60°C) can refine predicted activation energies .
  • Data Interpretation : Correlate computational results with experimental yields. For example, lower reaction temperatures (0–10°C) may reduce byproduct formation from competing elimination pathways.

Q. What strategies resolve contradictions in regioselectivity during electrophilic substitution reactions on the benzylamine core?

  • Case Study : Fluorination or trifluoromethylation of the benzene ring may compete with existing substituents. Use directing groups (e.g., –NH2_2) or protective strategies (e.g., Boc protection) to control regiochemistry. For example, prior to methoxymethylation, protect the amine with a tert-butoxycarbonyl (Boc) group to prevent undesired ring substitution .
  • Validation : Compare 19F^{19}\text{F} NMR spectra of intermediates to confirm positional fidelity.

Q. How does the electronic effect of the trifluoromethoxy group influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insight : The strong electron-withdrawing nature of –OCF3_3 deactivates the benzene ring, reducing reactivity in Suzuki-Miyaura couplings. Use palladium catalysts with electron-rich ligands (e.g., SPhos) and elevated temperatures (80–100°C) to enhance catalytic turnover .
  • Experimental Design : Screen coupling partners (e.g., aryl boronic acids) under inert conditions and track conversion via HPLC.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.